L-Arginine-13C6,15N4 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

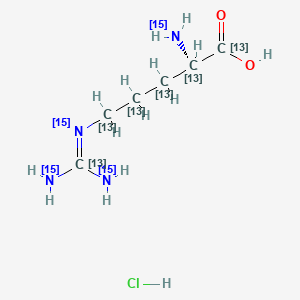

(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTQSFXGGICVPE-YAUSPDTOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13C@@H]([13C](=O)O)[15NH2])[13CH2][15N]=[13C]([15NH2])[15NH2].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Role of Stable Isotopes in Modern Research

An In-Depth Technical Guide to L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride: Principles, Applications, and Advanced Methodologies

In the landscape of quantitative biology and drug development, precision and accuracy are paramount. Stable Isotope-Labeled (SIL) compounds have emerged as indispensable tools, enabling researchers to trace, identify, and quantify molecules within complex biological systems with unparalleled accuracy. Unlike their radioactive counterparts, stable isotopes are non-hazardous and do not decay, making them ideal for in-vivo metabolic studies. This guide focuses on a particularly powerful SIL compound: L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride.

What is L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride?

L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride is a non-radioactive, heavy-isotope-labeled form of the amino acid L-Arginine.[1] In this molecule, all six carbon (C) atoms are replaced with the heavy isotope Carbon-13 (¹³C), and all four nitrogen (N) atoms are replaced with the heavy isotope Nitrogen-15 (¹⁵N).[1][2] The hydrochloride (HCl) salt form enhances its stability and solubility.

The result is a molecule that is chemically identical to its naturally occurring ("light") counterpart but possesses a greater mass. This precise mass difference of +10 Daltons (6 from ¹³C and 4 from ¹⁵N) is the cornerstone of its utility, allowing it to be unambiguously distinguished from the endogenous L-Arginine pool by a mass spectrometer. This property makes it a gold-standard reagent for quantitative proteomics, metabolic flux analysis, and as an internal standard for absolute quantification.[2][3]

The Centrality of L-Arginine in Mammalian Metabolism

L-Arginine is a semi-essential amino acid that serves as a critical node in numerous physiological pathways.[4][5] Its importance extends far beyond its role as a building block for protein synthesis. It is the sole substrate for nitric oxide synthases (NOS) to produce nitric oxide (NO), a vital signaling molecule in vasodilation and immune response.[3][6] Furthermore, it is a key intermediate in the urea cycle and a precursor for the synthesis of other important molecules such as creatine, proline, and polyamines.[7][8] This metabolic versatility makes L-Arginine and its associated pathways a focal point of research in cardiovascular disease, immunology, and oncology.[6][9]

Figure 1: Key metabolic fates of L-Arginine.

Physicochemical Properties and Quality Control

The reliability of any quantitative experiment hinges on the quality of the reagents. For L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride, several parameters are critical for ensuring experimental success.

Key Specifications

| Property | Value (Unlabeled L-Arginine HCl) | Value (L-Arginine-¹³C₆,¹⁵N₄ HCl) | Significance |

| Molecular Formula | C₆H₁₅ClN₄O₂ | ¹³C₆H₁₅Cl¹⁵N₄O₂ | Defines atomic composition.[10] |

| Molecular Weight | ~210.66 g/mol | ~220.59 g/mol | The +10 Da shift is crucial for MS detection.[2][10] |

| Labeled CAS Number | 1119-34-2 | 202468-25-5 | Unique identifier for the labeled compound.[11][12] |

| Isotopic Enrichment | N/A | ≥99% | High enrichment minimizes signal interference from unlabeled species. |

| Chemical Purity | ≥98% | ≥98% | Ensures no chemical contaminants interfere with the experiment.[13] |

| Chiral Purity (L-isomer) | ≥98% | ≥98% | Ensures biological activity, as enzymes are stereospecific.[13] |

Importance of Isotopic and Chiral Purity

High isotopic enrichment (typically >99%) is essential for accurate quantification. Lower enrichment levels mean the "heavy" standard contains a significant amount of lighter isotopologues, which can complicate data analysis and skew results. Likewise, high chemical and chiral purity are non-negotiable. Biological systems are stereospecific, and enzymes in the arginine metabolic pathways will only process the L-isomer. Contamination with the D-isomer or other impurities can inhibit cell growth or interfere with mass spectrometric analysis.[13]

Core Application 1: Quantitative Proteomics via SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for the accurate, relative quantification of protein abundance between different cell populations.[14]

Principle of SILAC

The core principle of SILAC is to metabolically label the entire proteome of living cells.[15] Two populations of cells are cultured in media that are identical except for one key difference: one contains normal "light" L-Arginine, while the other contains "heavy" L-Arginine-¹³C₆,¹⁵N₄.[14] Over several cell divisions, the heavy arginine is fully incorporated into all newly synthesized proteins in the second population.[16] After applying an experimental stimulus (e.g., drug treatment) to one population, the two are mixed 1:1. Because the samples are combined at the very beginning of the workflow, subsequent processing steps like cell lysis, protein digestion, and sample cleanup affect both proteomes equally, dramatically reducing experimental variability.[15]

During mass spectrometry analysis, a given peptide from the "light" sample and its "heavy" counterpart are chemically identical and co-elute, but they are resolved as a distinct pair of peaks separated by the specific mass difference of the incorporated label. The ratio of the signal intensities of these two peaks directly reflects the relative abundance of the protein in the two original cell populations.[14]

Experimental Workflow

Figure 2: Standard workflow for a SILAC experiment.

Detailed Protocol: A SILAC Experiment for Drug Response

This protocol outlines a standard SILAC experiment to compare protein expression changes in a cancer cell line (e.g., HeLa) in response to a targeted inhibitor.

-

Media Preparation:

-

Prepare "Light" SILAC Medium: Use DMEM deficient in L-Arginine and L-Lysine. Supplement with 10% dialyzed Fetal Bovine Serum (dFBS), standard L-Lysine, and standard L-Arginine HCl.[17]

-

Prepare "Heavy" SILAC Medium: Use the same base medium and dFBS. Supplement with standard L-Lysine and L-Arginine-¹³C₆,¹⁵N₄ HCl.[17]

-

Causality: Using dFBS is critical to prevent contamination from unlabeled amino acids present in standard serum, which would lead to incomplete labeling.[18]

-

-

Cell Adaptation and Labeling:

-

Verification of Incorporation (QC Step):

-

Harvest a small aliquot of cells from the "Heavy" culture.

-

Extract proteins, perform a quick in-gel digest, and analyze by LC-MS/MS.

-

Search the data without specifying variable modifications for Arg-10. Manually inspect spectra to confirm that arginine-containing peptides show a complete shift to the heavy form. Incomplete labeling will appear as a mix of light and heavy peaks.[16][20]

-

-

Experimental Treatment:

-

Plate the adapted "Light" and "Heavy" cells.

-

Treat the "Heavy" cells with the targeted inhibitor at a predetermined concentration and duration.

-

Treat the "Light" cells with a vehicle control (e.g., DMSO).

-

-

Harvesting and Mixing:

-

Wash cells twice with ice-cold PBS.

-

Accurately count the cells from both populations and mix them at a precise 1:1 ratio.

-

Causality: Mixing at the cell stage, rather than the protein lysate stage, ensures that any protein loss during extraction is identical for both samples, preserving the quantitative ratios.[15]

-

-

Protein Extraction and Digestion:

-

Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Quantify total protein concentration (e.g., via BCA assay).

-

Perform in-solution or in-gel digestion of the proteome using trypsin.

-

Causality: Trypsin cleaves C-terminal to arginine and lysine residues. By labeling arginine (and typically lysine as well), this ensures nearly every resulting peptide can be quantified.[18]

-

-

LC-MS/MS Analysis and Data Quantification:

-

Analyze the digested peptides on a high-resolution Orbitrap mass spectrometer.

-

Process the raw data using software designed for SILAC analysis (e.g., MaxQuant). The software will identify peptide pairs and calculate the Heavy/Light (H/L) intensity ratios, which correspond to the protein abundance changes.

-

Critical Consideration: Arginine-to-Proline Conversion and Its Mitigation

A significant challenge in SILAC experiments is the metabolic conversion of arginine to proline by some cell lines.[21][22] This occurs when the cell's arginase enzyme converts the heavy L-Arginine-¹³C₆,¹⁵N₄ into heavy ornithine, which can then be further metabolized into heavy proline.[22]

-

The Problem: This conversion leads to the incorporation of heavy proline into newly synthesized proteins. For a peptide that naturally contains proline, its "heavy" version will now show a mixed isotopic envelope (some with only heavy arginine, some with heavy arginine and heavy proline), splitting the signal and leading to a systematic underestimation of the H/L ratio.[17]

-

The Solution: The most effective and simplest way to prevent this is to supplement both the "Light" and "Heavy" SILAC media with a high concentration of unlabeled L-Proline (e.g., 200 mg/L).[17][21] This excess of "light" proline saturates the metabolic pathway, effectively blocking the incorporation of any newly converted "heavy" proline.[21]

Core Application 2: Absolute Quantification using Isotope Dilution Mass Spectrometry

While SILAC excels at relative quantification, determining the absolute concentration of a molecule (e.g., L-Arginine in plasma) requires a different approach. Here, L-Arginine-¹³C₆,¹⁵N₄ serves as the perfect internal standard (IS) for isotope dilution mass spectrometry.[9][23]

Principle of the Stable Isotope Labeled Internal Standard

The principle is to add a known amount of the heavy-labeled IS to a sample containing an unknown amount of the natural, light analyte.[23] The IS and the analyte are chemically identical and behave the same way during sample extraction, cleanup, and chromatographic separation. Any sample loss will affect both equally. In the mass spectrometer, they are differentiated by their mass. By measuring the peak area ratio of the endogenous analyte to the IS and comparing it to a calibration curve, the absolute concentration of the analyte can be calculated with very high precision and accuracy.[24]

Experimental Workflow

Figure 3: Workflow for absolute quantification using a stable isotope-labeled internal standard.

Detailed Protocol: Quantification of L-Arginine in Human Plasma

This protocol describes a robust method for measuring the absolute concentration of L-Arginine in human plasma using LC-MS/MS.

-

Preparation of Standards and Internal Standard Solution:

-

Prepare a stock solution of the Internal Standard (IS), L-Arginine-¹³C₆,¹⁵N₄ HCl, at a known concentration (e.g., 10 µM) in water.

-

Prepare a series of calibration standards by spiking known concentrations of unlabeled L-Arginine HCl into a surrogate matrix (e.g., water or 1% BSA in PBS).[25]

-

-

Sample Preparation:

-

Aliquot 50 µL of human plasma, calibration standards, and QC samples into microcentrifuge tubes.[23]

-

Add a fixed volume (e.g., 10 µL) of the IS solution to every tube.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.[23]

-

Causality: Acetonitrile denatures and precipitates abundant plasma proteins, which would otherwise interfere with the analysis. The IS is added before this step to control for any variability or analyte loss during precipitation.[9][23]

-

Vortex and centrifuge at high speed (e.g., 14,000 x g for 10 min).

-

Transfer the supernatant to a new plate or vials and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 0.1% formic acid in water).[23]

-

-

LC-MS/MS Analysis:

-

Analyze samples using a liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Causality: MRM provides exceptional sensitivity and selectivity by monitoring specific "transitions" for both the analyte and the IS. This involves isolating the parent ion (Q1) and detecting a specific fragment ion (Q3) after collision-induced dissociation.

-

MRM Transitions:

-

| Compound | Parent Ion (Q1 m/z) | Fragment Ion (Q3 m/z) |

| L-Arginine (Light) | 175.2 | 70.1 |

| L-Arginine-¹³C₆,¹⁵N₄ (Heavy IS) | 185.2 | 79.1 |

| Note: Transitions are based on published methods and may require optimization. The heavy IS transition reflects a +10 Da shift.[23] |

Data Analysis: Building a Calibration Curve

-

For each calibration standard, calculate the peak area ratio of the light L-Arginine to the heavy IS.

-

Plot these ratios against the known concentrations of the standards.

-

Perform a linear regression to generate a calibration curve.

-

For the unknown plasma samples, calculate their light/heavy peak area ratios.

-

Interpolate the absolute concentration of L-Arginine in the plasma samples from the linear regression equation of the calibration curve.

Core Application 3: Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of reactions within a metabolic network.[26] By using L-Arginine-¹³C₆,¹⁵N₄ as an isotopic tracer, researchers can follow the journey of its carbon and nitrogen atoms through interconnected metabolic pathways.[27]

Principle of Isotopic Tracing

The principle is to introduce the heavy-labeled substrate into a biological system (e.g., cell culture) and allow it to reach a metabolic steady state.[28] The labeled arginine is taken up by the cells and metabolized. Downstream metabolites will incorporate the heavy ¹³C and ¹⁵N atoms, leading to predictable mass shifts. By measuring the mass isotopomer distributions (the relative abundances of different isotopically labeled forms of a metabolite) using mass spectrometry, it is possible to deduce the relative contributions of different pathways to the production of that metabolite.[26][28]

Experimental Design Considerations for MFA

-

Tracer Selection: L-Arginine-¹³C₆,¹⁵N₄ is an excellent tracer because it labels both the carbon skeleton and the nitrogen groups, allowing for simultaneous tracking of C and N flux.[28]

-

Steady-State: MFA experiments are typically performed under pseudo-steady-state conditions, where cell growth and metabolism are stable. This is often achieved using a chemostat for continuous culture.[28]

-

Time Course: Samples are taken at various time points after introducing the tracer to monitor the kinetics of label incorporation into downstream metabolites.

-

Analytical Platform: High-resolution mass spectrometry (like Orbitrap or TOF) is required to resolve the different mass isotopomers of each metabolite.

-

Computational Modeling: The measured mass isotopomer distributions are fed into computational models that mathematically solve for the intracellular reaction fluxes that best explain the observed labeling patterns.[26]

Troubleshooting and Advanced Insights

Diagnosing and Solving Incomplete Labeling

Incomplete labeling is a common issue in SILAC that severely compromises quantitative accuracy.[19][29]

-

Symptom: The SILAC ratio distribution is skewed in favor of the light-labeled proteins.[20] In the mass spectrum of a peptide from a "heavy"-labeled sample, a residual "light" peak is visible.

-

Causes:

-

Insufficient Cell Divisions: The most common cause. Pre-existing light proteins have not been sufficiently diluted.[19]

-

Contamination with Light Amino Acids: Using non-dialyzed serum is a primary source of unlabeled arginine.[18]

-

Cell Line-Specific Issues: Some primary cells or slow-growing lines have slow protein turnover rates.[19][20]

-

-

Solutions:

-

Extend Culture Time: Ensure at least 5-6 doublings and verify labeling efficiency by MS before starting the main experiment.[19]

-

Use High-Quality Reagents: Always use SILAC-grade media and dialyzed serum.[18]

-

Correction Factors: If labeling is consistently incomplete but stable (e.g., plateaus at 90%), a mathematical correction factor can be applied during data analysis, though achieving full labeling is always preferable.[30]

-

The Utility of Label-Swap Experiments

To enhance confidence in results and correct for any unforeseen systemic bias, performing a biological replicate with the isotopic labels swapped is highly recommended.[29] In the repeat experiment, the control condition would be cultured in "heavy" media and the treated condition in "light" media. Any effects that are not due to the biological stimulus but are artifacts of the labeling process will be revealed and can be averaged out, increasing the reliability of the identified protein expression changes.[29]

Conclusion

L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride is a versatile and powerful tool for modern biological and biomedical research. Its ability to act as a metabolic label in SILAC experiments provides a highly accurate method for relative protein quantification, revealing complex changes in the proteome. As a stable isotope-labeled internal standard, it is the cornerstone of the gold-standard method for absolute quantification of L-Arginine in biological fluids. Finally, as an isotopic tracer, it enables the sophisticated mapping of metabolic fluxes, offering a dynamic view of cellular physiology. Understanding the principles behind its application, the detailed methodologies for its use, and the potential pitfalls and their solutions is essential for any researcher aiming to leverage this reagent to its full potential.

References

- Cambridge Isotope Laboratories. SILAC Reagents and Sets. [URL: https://www.isotope.com/products/applications/proteomics/silac-reagents-and-sets]

- van der Knaap, J. A., et al. (2010). Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Proteomics. [URL: https://pubmed.ncbi.nlm.nih.gov/20049849/]

- Wikipedia. Stable isotope labeling by amino acids in cell culture. [URL: https://en.wikipedia.org/wiki/Stable_isotope_labeling_by_amino_acids_in_cell_culture]

- Yale University. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics. [URL: https://medicine.yale.edu/keck/ycga/proteomics/silac/]

- ResearchGate. Metabolic conversion of isotope-coded arginine to proline in SILAC... [URL: https://www.researchgate.net/figure/Metabolic-conversion-of-isotope-coded-arginine-to-proline-in-SILAC-experiments-The_fig1_23156680]

- ResearchGate. Stable isotope labeling with amino acids in cell culture (SILAC)-derived metabolic techniques. [URL: https://www.researchgate.net/figure/Stable-isotope-labeling-with-amino-acids-in-cell-culture-SILAC-derived-metabolic_fig1_326978438]

- BenchChem. (2025). Preventing arginine to proline conversion in SILAC experiments. [URL: https://www.benchchem.com/technical-support/arginine-proline-conversion-silac]

- BenchChem. (2025). Troubleshooting incomplete SILAC labeling with L-(6-13C)Lysine. [URL: https://www.benchchem.com/technical-support/incomplete-silac-labeling]

- Sigma-Aldrich. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) A Primer. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/186/459/tfl-silac-ms.pdf]

- NCBI Bookshelf. Arginine metabolic pathways and their deviations in AD brain. [URL: https://www.ncbi.nlm.nih.gov/books/NBK570973/figure/F3/]

- Morris, S. M. Jr. (2010). L-Arginine Metabolic Pathways. The Open Nitric Oxide Journal. [URL: https://benthamopen.com/contents/pdf/TONJ/TONJ-2-9.pdf]

- ResearchGate. Metabolic pathways of L-arginine. [URL: https://www.researchgate.

- Popovic, P. J., et al. (2012). L-arginine metabolism as pivotal interface of mutual host–microbe interactions in the gut. Gut Microbes. [URL: https://www.tandfonline.com/doi/full/10.4161/gmic.19125]

- Bentham Open. L-Arginine Metabolic Pathways. [URL: https://benthamopen.com/ABSTRACT/TONJ-2-9]

- Deng, L., et al. (2011). A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). Molecular & Cellular Proteomics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3047155/]

- Creative Proteomics. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics. [URL: https://www.creative-proteomics.com/resource/advanced-arginine-detection-lc-ms-hplc-metabolomics.htm]

- Cordes, T., et al. (2021). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8240097/]

- Zhang, Y., et al. (2014). Quantitative Comparison of Proteomes Using SILAC. Current Protocols in Molecular Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4107572/]

- Raymond, S. E., & Lacher, N. A. (2016). Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/26602113/]

- Shin, S., et al. (2011). Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS. Journal of Chromatography B. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3046255/]

- Marcilla, M., et al. A SYSTEMATIC APPROACH TO EVALUATE METABOLIC CONVERSIONS OF AMINO ACIDS IN SILAC EXPERIMENTS. [URL: https://www.secf.

- CORE. Development, validation, and comparison of four methods to simultaneously quantify L-arginine, citrulline, and ornithine in. [URL: https://core.ac.uk/download/pdf/82763638.pdf]

- Cambridge Isotope Laboratories, Inc. L-Arginine·HCl (¹³C₆, 99%; ¹⁵N₄, 99%). [URL: https://www.isotope.com/products/cnlm-539-h]

- Sigma-Aldrich. L-Arginine-¹³C₆,¹⁵N₄ hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/608033]

- MedchemExpress. L-Arginine-¹³C₆,¹⁵N₄ hydrochloride. [URL: https://www.medchemexpress.com/l-arginine-13c6-15n4-hydrochloride.html]

- Zhao, Y., et al. (2019). Analysis of Arginine Metabolism Using LC-MS and Isotopic Labeling. Methods in Molecular Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/31124065/]

- ResearchGate. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). [URL: https://www.researchgate.net/publication/285584825_Quantification_of_Arginine_and_Its_Methylated_Derivatives_in_Plasma_by_High-Performance_Liquid_Chromatography_Tandem_Mass_Spectrometry_LC-MSMS]

- Cambridge Isotope Laboratories, Inc. L-Arginine·HCl (¹³C₆, 99%; ¹⁵N₄, 99%). [URL: https://shop.isotope.com/productdetails.aspx?itemno=CNLM-539-H]

- LGC Standards. L-Arginine-13C6,15N4 Hydrochloride. [URL: https://www.lgcstandards.com/US/en/L-Arginine-13C6-15N4-Hydrochloride/p/TRC-A784002]

- Creative Biolabs. L-Arginine-HCl, 13C6, 15N4 for SILAC. [URL: https://www.creative-biolabs.com/p/l-arginine-hcl-13c6-15n4-for-silac-51787.htm]

- MedchemExpress. Metabolic flux analysis: MFA. [URL: https://www.medchemexpress.

- PubChem. L-arginine, hydrochloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/517302]

- LGC Standards. Chemical Data for this compound. [URL: https://www.lgcstandards.

- Park, J. H., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Proteome Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3419639/]

- Cayman Chemical. L-Arginine-¹³C₆ (hydrochloride). [URL: https://www.caymanchem.com/product/27443]

- MedchemExpress. L-Arginine-¹³C₆ hydrochloride. [URL: https://www.medchemexpress.com/l-arginine-13c6-hydrochloride.html]

- Creative Proteomics. Overview of 13c Metabolic Flux Analysis. [URL: https://www.creative-proteomics.com/resource/overview-of-13c-metabolic-flux-analysis.htm]

- ResearchGate. "Heavy"-isotope label from 13C615N4-arginine (Arg-10) is converted into... [URL: https://www.researchgate.net/figure/Heavy-isotope-label-from-13C615N4-arginine-Arg-10-is-converted-into-other-amino_fig1_262846875]

- Smith, N. A., et al. (2011). Quantitative analysis of SILAC data sets using spectral counting. Journal of Proteome Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3218204/]

- Thermo Fisher Scientific. CERTIFICATE OF ANALYSIS - PRODUCT NUMBER: 88434. [URL: https://assets.thermofisher.com/TFS-Assets/LSG/coa/SA2329342.pdf]

Sources

- 1. L-Arginine-HCl, 13C6, 15N4 for SILAC - Creative Biolabs [creative-biolabs.com]

- 2. isotope.com [isotope.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. L-Arginine Metabolic Pathways [benthamopenarchives.com]

- 6. benthamopenarchives.com [benthamopenarchives.com]

- 7. Figure 3, [Arginine metabolic pathways and their...]. - Alzheimer’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. L-arginine, hydrochloride | C6H15ClN4O2 | CID 517302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. isotope.com [isotope.com]

- 12. This compound | LGC Standards [lgcstandards.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 15. isotope.com [isotope.com]

- 16. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 25. files.core.ac.uk [files.core.ac.uk]

- 26. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 27. medchemexpress.com [medchemexpress.com]

- 28. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

The Researcher's Guide to L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride: A Technical Whitepaper

This guide provides an in-depth technical overview of L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride, a critical tool for researchers, scientists, and drug development professionals. With full editorial control, this document is structured to deliver not just data, but a comprehensive understanding of the compound's properties, its applications, and the methodologies that ensure its effective use. Our focus is on the "why" behind the "how," grounding every piece of information in scientific expertise and trustworthy, verifiable sources.

Introduction: The Significance of a Heavy Amino Acid

In the landscape of modern biological research, particularly in the fields of proteomics and metabolomics, the ability to accurately quantify changes in protein and metabolite levels is paramount. L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride emerges as an indispensable tool in this pursuit. As a stable isotope-labeled (SIL) analog of the essential amino acid L-arginine, it is biochemically indistinguishable from its natural counterpart by cellular machinery.[1] This key characteristic allows it to be seamlessly incorporated into proteins or act as a tracer in metabolic pathways.

The "heavy" nature of this molecule, owing to the substitution of all six carbon atoms with Carbon-13 (¹³C) and all four nitrogen atoms with Nitrogen-15 (¹⁵N), imparts a specific mass shift. This mass difference is the cornerstone of its utility, enabling precise differentiation and quantification by mass spectrometry.[2] This guide will delve into the core chemical properties of this compound and explore its primary applications as an internal standard for quantitative analysis and in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride is fundamental to its proper handling, storage, and application in experimental workflows. The following table summarizes its key characteristics, compiled from authoritative sources.

| Property | Value | Source(s) |

| Chemical Name | (2S)-2-(¹⁵N)azanyl-5-pentanoic acid;hydrochloride | [3] |

| Synonyms | SILAC Amino Acid, (S)-(+)-2-Amino-5-[(aminomethyl)amino]pentanoic acid-¹³C₆,¹⁵N₄ hydrochloride, ¹³C and ¹⁵N Labeled ARG | [4] |

| Molecular Formula | ¹³C₆H₁₅Cl¹⁵N₄O₂ | [5] |

| Molecular Weight | 220.59 g/mol | [4][5][6] |

| CAS Number | 202468-25-5 | [4][5][6] |

| Appearance | White to off-white solid/crystalline powder | [7][8] |

| Melting Point | 226-230 °C (decomposition) | [7] |

| Isotopic Enrichment | ≥98 atom % ¹³C; ≥98 atom % ¹⁵N | [9] |

| Solubility | Freely soluble in water.[8] Slightly soluble in methanol.[7] Soluble in DMSO (~3 mg/ml) and DMF (~5 mg/ml).[10] | |

| Storage | Store at room temperature or -20°C, protected from moisture and light.[5][9][11] |

Key Applications and Methodologies

The primary utility of L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride lies in its application as a tool for precise quantification in complex biological samples. This section explores its two main uses, providing both the theoretical framework and practical, step-by-step protocols.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used method for the quantitative analysis of proteomes.[1] The technique involves metabolically labeling the entire proteome of cultured cells by substituting a standard essential amino acid in the growth medium with its heavy stable isotope-labeled counterpart.[2] L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride, along with a heavy lysine analog, is a cornerstone of this technique because trypsin, the most commonly used enzyme in proteomics for protein digestion, cleaves specifically at arginine and lysine residues.[7] This ensures that virtually all resulting peptides can be quantified.

The workflow involves growing two populations of cells in media that are identical except for the isotopic form of arginine (and lysine). One population is grown in "light" medium containing the natural amino acids, while the other is grown in "heavy" medium containing L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride.[11] After a number of cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.[1] The cell populations can then be subjected to different experimental conditions. Subsequently, the cell lysates are combined, and the proteins are digested. The resulting "light" and "heavy" peptide pairs are then analyzed by mass spectrometry. Because they are chemically identical, they co-elute during liquid chromatography, but are distinguishable by their mass difference. The ratio of their signal intensities accurately reflects the relative abundance of the protein in the two cell populations.[1]

-

Prepare "Heavy" Amino Acid Stock Solution:

-

Aseptically dissolve L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride and a heavy lysine analog (e.g., L-Lysine-¹³C₆,¹⁵N₂) in sterile phosphate-buffered saline (PBS) or cell culture medium to create a concentrated stock solution. A typical stock concentration is 100x the final working concentration.[7]

-

Store the stock solution at -20°C.

-

-

Prepare "Heavy" SILAC Medium:

-

Start with a base medium that is deficient in L-arginine and L-lysine (e.g., SILAC DMEM or RPMI 1640).

-

Supplement the base medium with dialyzed fetal bovine serum (dFBS) to the desired concentration (typically 10%). Dialyzed serum is used to minimize the concentration of unlabeled amino acids.[11]

-

Add the "heavy" amino acid stock solution to the medium to achieve the final desired concentration. For example, for DMEM, the final concentration of heavy arginine is typically around 84 mg/L. Note that due to the higher molecular weight of the labeled amino acid, the mass concentration will be slightly different from the unlabeled counterpart to achieve the same molar concentration.[7]

-

Sterile-filter the final "heavy" medium using a 0.22 µm filter.[11]

-

-

Cell Culture and Labeling:

-

Culture the cells in the prepared "heavy" SILAC medium.

-

Passage the cells for at least five to six cell doublings to ensure near-complete (>95%) incorporation of the heavy amino acids into the cellular proteome.[1][11]

-

The incorporation efficiency can be monitored by analyzing a small sample of protein extract by mass spectrometry.

-

-

Experimental Treatment and Sample Preparation:

-

Once full incorporation is confirmed, the cells can be used for the desired experiment (e.g., drug treatment, induction of a signaling pathway).

-

After treatment, harvest the "light" and "heavy" labeled cells.

-

Combine the cell pellets from the "light" and "heavy" populations at a 1:1 ratio (or another defined ratio based on the experimental design).

-

Proceed with cell lysis, protein extraction, and digestion with trypsin for subsequent LC-MS/MS analysis.

-

Caption: Workflow of a typical SILAC experiment.

Internal Standard for Quantitative Mass Spectrometry

L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride serves as an ideal internal standard for the accurate quantification of endogenous L-arginine in various biological matrices such as plasma, urine, and cell lysates.[12][13] An internal standard is a compound that is added in a known amount to a sample prior to analysis. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response.[12]

The ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the analytical instrument. L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride perfectly fits this requirement as it has the same chemical properties as natural L-arginine, ensuring it behaves similarly during extraction and ionization, but its higher mass allows it to be distinguished by the mass spectrometer.[14]

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride (e.g., 1 mg/mL) in a suitable solvent like water or methanol.

-

Prepare a series of working solutions for the calibration curve by serially diluting a stock solution of unlabeled L-arginine.

-

Prepare a working solution of the internal standard (L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride) at a fixed concentration.

-

-

Sample Preparation:

-

To a small volume of plasma (e.g., 50 µL), add the internal standard working solution.[14]

-

Precipitate the proteins by adding a solvent such as acetonitrile or methanol.[14]

-

Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.[14]

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a suitable column for separating polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.[13]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM): Set up the instrument to monitor specific precursor-to-product ion transitions for both unlabeled L-arginine and the internal standard.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of the unlabeled L-arginine to the peak area of the internal standard against the concentration of the L-arginine standards.

-

Determine the concentration of L-arginine in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Caption: LC-MS/MS quantification workflow.

Safety and Handling

As a laboratory chemical, proper safety precautions should be observed when handling L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride.

-

General Handling: Avoid contact with skin and eyes.[4] Do not breathe dust.[4] Use in a well-ventilated area.[16]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[4] If dust is generated, a dust respirator may be necessary.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture.[5][9]

-

Hazards: This substance is not classified as hazardous according to GHS.[5] However, it may cause skin and eye irritation upon contact.[4] In case of fire, it may emit toxic fumes.[6]

-

First Aid:

Conclusion

L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride is a high-purity, stable isotope-labeled compound that is fundamental to modern quantitative proteomics and metabolomics. Its chemical properties make it an excellent tool for metabolic labeling in SILAC experiments and as an internal standard for the precise quantification of L-arginine by mass spectrometry. By understanding the principles behind its application and adhering to established protocols, researchers can leverage this powerful reagent to gain deeper insights into complex biological systems.

References

-

Carl ROTH. (2024, March 2). Safety Data Sheet: L-Arginine ¹³C₆¹⁵N₄ monohydrochloride. Retrieved from [Link]

-

Carl ROTH. (2024, March 2). Safety Data Sheet: L-Arginine ¹³C₆¹⁵N₄ monohydrochloride. Retrieved from [Link]

-

Novachem Pty Ltd. (2021, October 21). Safety Data Sheet: L-ARGININE:HCL (13C6, 99%; 15N4, 99%). Retrieved from [Link]

-

Dephoure, N., & Gygi, S. P. (2012). Quantitative Comparison of Proteomes Using SILAC. Current protocols in molecular biology, Chapter 10, Unit10.24. Retrieved from [Link]

-

Yale University. (n.d.). Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC. Retrieved from [Link]

-

Tsikas, D. (2012). Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS. Journal of Applied Bioanalysis, 1(1), 1-11. Retrieved from [Link]

-

Tang, W. H., Wang, Z., Cho, L., Brennan, D. M., & Hazen, S. L. (2011). Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry. Clinical chemistry, 57(8), 1130–1138. Retrieved from [Link]

-

Le, A., & Le, T. (2025, August 10). Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). ResearchGate. Retrieved from [Link]

-

Aeglea BioTherapeutics. (n.d.). Application of an LC-MS/MS Combined Protein Precipitation and Phospholipid Removal Extraction for the Determination of Endogenous Arginine and Ornithine in Human Plasma. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). L-Arginine Hydrochloride / Official Monographs for Part I. Retrieved from [Link]

Sources

- 1. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. dl.novachem.com.au [dl.novachem.com.au]

- 5. carlroth.com [carlroth.com]

- 6. carlroth.com [carlroth.com]

- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. isotope.com [isotope.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 13. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uprm.edu [uprm.edu]

An In-Depth Technical Guide to the Synthesis, Purification, and Characterization of L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride

Abstract

Isotopically labeled amino acids are indispensable tools in modern biomedical research, enabling precise quantitative analysis in proteomics, metabolomics, and structural biology.[1] L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride, in which all six carbon atoms are replaced by ¹³C and all four nitrogen atoms by ¹⁵N, represents a "heavy" amino acid standard of critical importance. Its primary application is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful mass spectrometry-based technique for quantifying relative protein abundance between different cell populations.[2] This guide provides a comprehensive overview of the strategic considerations for the chemical synthesis, a detailed methodology for purification, and the analytical framework required to validate the final product, intended for researchers, chemists, and drug development professionals. We will explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in authoritative scientific principles.

Introduction and Strategic Importance

L-Arginine is a semi-essential amino acid involved in numerous critical physiological pathways, including the urea cycle and the synthesis of nitric oxide (NO), a key signaling molecule.[3] The fully labeled L-Arginine-¹³C₆,¹⁵N₄ isotopologue serves as an ideal internal standard for mass spectrometry (MS) and a probe for Nuclear Magnetic Resonance (NMR) studies.[][5]

Key Applications:

-

Quantitative Proteomics (SILAC): Cells grown in media containing "heavy" L-Arginine-¹³C₆,¹⁵N₄ incorporate it into newly synthesized proteins. When mixed with a "light" control sample, the mass difference (10 Daltons) allows for precise relative quantification of thousands of proteins via MS.[2][6]

-

Metabolic Flux Analysis: Tracing the journey of the heavy carbon and nitrogen atoms through metabolic pathways provides a dynamic view of cellular metabolism, which is invaluable in cancer research and the study of metabolic diseases.[1]

-

Structural Biology: In NMR, the ¹³C and ¹⁵N nuclei act as sensitive probes to elucidate the three-dimensional structure and dynamics of proteins and their interactions.[][7]

The synthesis of this molecule is non-trivial, requiring a multi-step organic chemistry approach that carefully controls stereochemistry while efficiently incorporating the expensive isotopic labels.

Retrosynthetic Strategy and Core Principles

A successful synthesis of L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride hinges on three core principles:

-

Stereochemical Integrity: The synthesis must begin with or create the correct L-stereoisomer, as the D-form is not biologically active in protein synthesis.

-

Isotope Incorporation Efficiency: The expensive ¹³C and ¹⁵N isotopes must be introduced as late as possible in the synthetic route to maximize overall yield and minimize cost.[8]

-

Orthogonal Protection: The α-amino, carboxyl, and side-chain guanidinium groups possess different reactivities. An orthogonal protecting group strategy is essential to selectively modify the desired functional group without affecting others.

A plausible retrosynthetic analysis begins with the final product and works backward to identify suitable, commercially available, and isotopically labeled starting materials. The key disconnection occurs at the guanidinium group and the amino acid backbone. A practical approach involves starting with a fully labeled L-ornithine backbone and subsequently constructing the labeled guanidinium group onto the side chain.

Caption: High-level workflow for the synthesis of L-Arginine-¹³C₆,¹⁵N₄·HCl.

A Representative Chemical Synthesis Protocol

While industrial synthesis routes are often proprietary, the following protocol represents a scientifically sound and plausible pathway adapted from established methodologies for labeled amino acid synthesis.[8] This process prioritizes stereochemical retention and late-stage introduction of the final isotopic labels.

Starting Material: Nα-Boc-L-Ornithine-¹³C₅,¹⁵N₁ (This assumes the α-nitrogen is already labeled ¹⁵N).

Step 1: Selective Protection of the δ-Amino Group

The α-amino group is already protected by a tert-Butyloxycarbonyl (Boc) group. The δ-amino group must now be protected with a group that can be removed under different conditions (orthogonality). A Carboxybenzyl (Cbz) group is suitable.

-

Protocol:

-

Dissolve Nα-Boc-L-Ornithine-¹³C₅,¹⁵N₁ in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (NaHCO₃) to maintain a basic pH (~8-9).

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Perform an aqueous workup to extract the doubly protected product, Nα-Boc-Nδ-Cbz-L-Ornithine-¹³C₅,¹⁵N₁.

-

-

Causality: The Boc group is acid-labile, while the Cbz group is removed by hydrogenolysis. This orthogonality is key for the subsequent steps.

Step 2: Guanidinylation of the δ-Amino Group

First, the Cbz group is removed to expose the δ-amine for guanidinylation.

-

Protocol:

-

Dissolve the product from Step 1 in methanol.

-

Add Palladium on carbon (10% Pd/C) as a catalyst.

-

Stir the mixture under a hydrogen gas atmosphere (H₂) for 4-6 hours to cleave the Cbz group.

-

Filter the reaction mixture through Celite to remove the Pd/C catalyst.

-

To the resulting solution containing the free δ-amine, add a labeled guanidinylating agent, such as S-methylisothiourea-¹³C,¹⁵N₂ sulfate, and a non-nucleophilic base like triethylamine (TEA).

-

Heat the reaction mixture at 50-60 °C for 16-24 hours.[8]

-

Remove the solvent under reduced pressure.

-

-

Causality: Hydrogenolysis is a mild and effective method for Cbz deprotection that does not affect the Boc group. The S-methylisothiourea reagent efficiently transfers the guanidinium moiety to the primary amine. Using the ¹³C,¹⁵N₂-labeled version incorporates the final necessary isotopes.

Step 3: Global Deprotection and Conversion to Hydrochloride Salt

The final step is to remove the remaining Boc protecting group and form the desired hydrochloride salt.

-

Protocol:

-

Dissolve the crude protected L-Arginine-¹³C₆,¹⁵N₄ from Step 2 in a minimal amount of dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA).[8]

-

Stir at room temperature for 2-4 hours until TLC or LC-MS analysis shows complete removal of the Boc group.

-

Evaporate the solvent and excess acid under reduced pressure. If TFA was used, the resulting TFA salt must be converted to the HCl salt.

-

To convert a TFA salt, dissolve the residue in a small amount of water, pass it through a Dowex (H⁺ form) ion-exchange column, elute the free amino acid with aqueous ammonia, lyophilize, and then dissolve in 1M HCl and re-lyophilize to obtain the final hydrochloride salt.[8]

-

-

Causality: Strong acidic conditions quantitatively cleave the acid-labile Boc group, yielding the free amino acid. Direct use of HCl provides the desired salt form, which enhances the stability and handling of the final product.

Purification Workflow

Achieving the high purity (typically >98%) required for research applications necessitates a robust, multi-step purification strategy. The primary tool for this is ion-exchange chromatography, which separates molecules based on their net charge.[9]

Caption: Detailed workflow for the purification of L-Arginine-¹³C₆,¹⁵N₄·HCl.

Experimental Protocol: Ion-Exchange Chromatography

-

Principle: At a pH below its isoelectric point (pI ≈ 10.76), arginine is strongly positively charged. It will bind tightly to a negatively charged stationary phase (a strong cation exchanger, e.g., Dowex 50W). Impurities that are neutral or less positively charged will bind weakly or not at all.

-

Protocol:

-

Resin Preparation: Swell a strong cation exchange resin (H⁺ form) in deionized water and pack it into a chromatography column. Equilibrate the column with 0.1 M acetic acid or a similar acidic buffer.

-

Loading: Dissolve the crude product from the synthesis in the equilibration buffer and load it onto the column.

-

Washing: Wash the column with several column volumes of the equilibration buffer to remove unbound impurities.

-

Elution: Elute the bound L-Arginine using a linear gradient of ammonium hydroxide (e.g., 0 to 2 M NH₄OH). The increasing pH and ionic strength will neutralize the positive charge on the arginine and displace it from the resin. Arginine, being highly basic, will elute at a relatively high concentration of the base.

-

Fraction Analysis: Collect fractions and analyze them using Thin-Layer Chromatography (TLC) with a ninhydrin stain or by UV-Vis spectrophotometry to identify the fractions containing the pure product.[10]

-

Pooling and Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) them to remove the water and volatile ammonium hydroxide buffer, yielding the purified amino acid as a free base.

-

Final Salt Formation: Convert the free base to the hydrochloride salt as described in Synthesis Step 3. For ultimate purity, recrystallize the HCl salt from an ethanol/water mixture.

-

Quality Control and Analytical Characterization

Rigorous analytical validation is mandatory to ensure the identity, purity, and isotopic enrichment of the final product. This framework serves as the self-validating system for the entire process.

Caption: Analytical validation framework for the final product.

Data Presentation: Expected Analytical Results

| Analytical Technique | Parameter Measured | Specification | Justification |

| High-Resolution MS (ESI+) | Exact Mass | [M+H]⁺ = 221.1555 ± 5 ppm | Confirms elemental formula (¹³C₆H₁₅¹⁵N₄O₂⁺) and 100% isotope incorporation. The unlabeled [M+H]⁺ is 211.1455. |

| ¹H NMR (500 MHz, D₂O) | Proton Chemical Shifts | Spectrum consistent with reference L-Arginine, but with complex splitting due to ¹³C-¹H and ¹⁵N-¹H coupling. | Confirms the basic carbon skeleton and proton environment. |

| ¹³C NMR (125 MHz, D₂O) | Carbon Chemical Shifts | Six distinct signals corresponding to the arginine carbons.[11] | Confirms the presence and location of all six ¹³C atoms. |

| HPLC (RP or HILIC) | Chemical Purity | ≥ 98% | Quantifies the purity of the target compound relative to any residual starting materials or side products.[12] |

| Optical Rotation | Specific Rotation [α]D | +21.5° to +23.5° (c=2, 6M HCl)[13] | Confirms that the product is the desired L-enantiomer and not a racemic mixture. |

| Isotopic Enrichment | Atom % ¹³C, Atom % ¹⁵N | ≥ 99% | Determined by MS, this confirms the high level of isotopic labeling required for quantitative applications.[5] |

Conclusion

The synthesis and purification of L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride is a challenging but critical process that provides an enabling tool for cutting-edge research in proteomics and metabolomics. The multi-step chemical synthesis demands careful control over stereochemistry and the strategic use of protecting groups. Subsequent purification by ion-exchange chromatography is essential for achieving the high degree of chemical purity required. Finally, a comprehensive suite of analytical techniques, including mass spectrometry, multi-nuclear NMR, and HPLC, must be employed to rigorously validate the final product's identity, isotopic enrichment, and purity. The methodologies and rationales presented in this guide offer a robust framework for scientists aiming to produce or procure this vital research compound, ensuring the integrity and reliability of their experimental results.

References

-

BOC Sciences. Isotope Labeled Amino Acids Synthesis Services. BOC Sciences.

-

ChemPep Inc. Stable Isotope Labeled Amino Acids | Precision Research Molecules for Proteomics & Metabolomics. ChemPep.

-

Ott, M. G., et al. (2018). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry.

-

Ott, M. G., et al. (2018). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Royal Society of Chemistry.

-

Schörghuber, J., et al. (2019). Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. ChemBioChem.

-

Svatunek, D., et al. (2019). Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. PHAIDRA.

-

Williamson, M. P., et al. (2018). NMR Methods to Characterise Arginine Side-Chains in Proteins using 13C Detection. UCL Discovery.

-

Svatunek, D., et al. (2019). Synthesis of Selectively 13C/2H/15N‐Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. Chemistry – A European Journal.

-

ResearchGate. (2015). “Heavy”-isotope label from 13C615N4-arginine (Arg-10) is converted into.... ResearchGate.

-

Cambridge Isotope Laboratories, Inc. L-Arginine·HCl (¹³C₆, 99%; ¹⁵N₄, 99%). CIL.

-

MedchemExpress. L-Arginine-13C6,15N4 hydrochloride. MedchemExpress.com.

-

The Japanese Pharmacopoeia. L-Arginine Hydrochloride / Official Monographs.

-

BioSpectra. (2023). L-ARGININE HYDROCHLORIDE TESTING METHODS. BioSpectra.

-

ChemicalBook. L(+)-Arginine(74-79-3) 13C NMR spectrum. ChemicalBook.

-

Cambridge Isotope Laboratories, Inc. L-Arginine·HCl (¹³C₆, 99%; ¹⁵N₄, 99%). CIL.

-

Sigma-Aldrich. L-Arginine-¹³C₆,¹⁵N₄ hydrochloride. Sigma-Aldrich.

-

Kelly, G., et al. (2017). A 13C-detected 15N double-quantum NMR experiment to probe arginine side-chain guanidinium 15Nη chemical shifts. Journal of Biomolecular NMR.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000517). HMDB.

-

Cambridge Isotope Laboratories, Inc. L-Arginine-N-Fmoc, Pbf-OH (¹³C₆, 99%; ¹⁵N₄, 99%). CIL.

-

Creative Biolabs. L-Arginine-HCl, 13C6, 15N4 for SILAC. Creative Biolabs.

-

Tsikas, D. (2014). Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity. Journal of Chromatography B.

-

Google Patents. CN101963603A - Method for analyzing arginine and arginine hydrochloride raw materials and preparations by using HPLC method. Google Patents.

-

Organic Syntheses. d-ARGININE HYDROCHLORIDE. Organic Syntheses.

-

Google Patents. JPH0623143B2 - Arginine separation and purification method. Google Patents.

-

Clément-Ziza, M., et al. (2014). Nic1 Inactivation Enables Stable Isotope Labeling with 13C615N4-Arginine in Schizosaccharomyces pombe. Journal of Proteome Research.

Sources

- 1. chempep.com [chempep.com]

- 2. L-Arginine-HCl, 13C6, 15N4 for SILAC - Creative Biolabs [creative-biolabs.com]

- 3. Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity [pubmed.ncbi.nlm.nih.gov]

- 5. isotope.com [isotope.com]

- 6. Nic1 Inactivation Enables Stable Isotope Labeling with 13C615N4-Arginine in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JPH0623143B2 - Arginine separation and purification method - Google Patents [patents.google.com]

- 10. biospectra.us [biospectra.us]

- 11. L(+)-Arginine(74-79-3) 13C NMR spectrum [chemicalbook.com]

- 12. CN101963603A - Method for analyzing arginine and arginine hydrochloride raw materials and preparations by using HPLC method - Google Patents [patents.google.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

The Analytical Cornerstone: A Technical Guide to L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological mass spectrometry, precision and accuracy are paramount. The ability to definitively quantify changes in protein expression, trace metabolic pathways, and establish absolute quantification of analytes in complex matrices underpins much of today's cutting-edge research. At the heart of these advanced analytical strategies lies the use of stable isotope-labeled internal standards. This guide provides an in-depth technical overview of L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride, a critical reagent for researchers leveraging the power of mass spectrometry for quantitative proteomics and metabolomics.

Core Compound Specifications

L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride is a non-radioactive, isotopically labeled form of the amino acid L-arginine. In this molecule, all six carbon atoms are substituted with the heavy isotope Carbon-13 (¹³C), and all four nitrogen atoms are substituted with the heavy isotope Nitrogen-15 (¹⁵N). This comprehensive labeling results in a significant and well-defined mass shift compared to its unlabeled counterpart, making it an ideal internal standard for a variety of mass spectrometry-based applications.

| Property | Value | Source(s) |

| CAS Number | 202468-25-5 | [1][2] |

| Molecular Formula | ¹³C₆H₁₅Cl¹⁵N₄O₂ | [2] |

| Molecular Weight | 220.59 g/mol | [1][3] |

| Appearance | Solid | [4] |

| Isotopic Purity | Typically ≥99 atom % ¹³C; ≥99 atom % ¹⁵N | [4] |

| Chemical Purity | Typically ≥95-98% | [4] |

Synthesis and Quality Control: Ensuring Analytical Integrity

The utility of L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride as a standard is wholly dependent on its synthesis and the rigorous quality control measures used to verify its isotopic enrichment and chemical purity. While specific proprietary methods vary between manufacturers, a general multi-step chemical synthesis approach is employed, starting from isotopically labeled precursors.

A plausible synthetic route can be adapted from methods developed for selectively labeled amino acids, involving the use of low-cost, commercially available sources of heavy isotopes.[5][6] For instance, a synthesis could start from a labeled precursor and strategically introduce the remaining labeled atoms through a series of reactions, such as the introduction of a ¹³C¹⁵N-labeled cyanide group.[5][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 3. isotope.com [isotope.com]

- 4. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phaidra.univie.ac.at [phaidra.univie.ac.at]

Isotopic enrichment levels of L-Arginine-13C6,15N4 Hydrochloride

An In-Depth Technical Guide to the Isotopic Enrichment of L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride

A Foreword from the Senior Application Scientist

In the landscape of modern biological and pharmaceutical research, precision is paramount. The ability to trace, quantify, and understand complex molecular dynamics within living systems defines the frontier of discovery. Stable isotope-labeled compounds are the bedrock of this precision, and among them, L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride stands out as a uniquely powerful tool. This guide is crafted not as a mere datasheet, but as a comprehensive technical resource for the discerning researcher. We will move beyond the "what" and delve into the "why"—exploring the core principles of isotopic enrichment, the rigorous analytical methodologies required for its verification, and the critical nuances that ensure the integrity of your experimental outcomes. Our focus is on empowering you, the scientist, to leverage this reagent with the full confidence that comes from a deep, mechanistic understanding.

Part 1: The Foundation: Stable Isotope Labeling and "Heavy" Arginine

The Principle of Stable Isotope Labeling in Research

Stable isotope labeling is a non-radioactive technique for tracking molecules within biological systems. It involves replacing atoms in a compound with their heavier, non-radioactive isotopes, such as replacing carbon-12 (¹²C) with carbon-13 (¹³C) or nitrogen-14 (¹⁴N) with nitrogen-15 (¹⁵N).[1] These "heavy" molecules are chemically identical to their "light" counterparts, meaning they participate in metabolic processes and protein synthesis without altering biological function.[2] However, the mass difference allows them to be distinguished and quantified by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This enables researchers to perform powerful quantitative experiments in proteomics, metabolomics, and metabolic flux analysis.[3]

The Biochemical Significance of L-Arginine

L-Arginine is a semi-essential amino acid central to numerous physiological pathways. Its importance in research stems from its roles as:

-

A building block in protein synthesis.

-

A key intermediate in the urea cycle for nitrogen waste disposal.

-

The sole precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in cardiovascular and immune systems.[4]

This multifaceted involvement makes labeled L-Arginine an invaluable tracer for investigating a wide array of biological questions, from protein turnover to the dynamics of disease-relevant signaling pathways.[2][4]

L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride: The Quintessential "Heavy" Standard

L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride is a synthetic form of arginine where all six carbon atoms have been replaced with ¹³C and all four nitrogen atoms have been replaced with ¹⁵N.[5][6] This uniform labeling creates a distinct mass shift of +10 Daltons compared to the natural isotopologue, providing a clear and unambiguous signal in mass spectrometry. It is specifically designed for techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where it is used to create a "heavy" proteome that serves as an internal standard for precise relative quantification of proteins between different cell populations.[6][7][8]

| Parameter | Typical Specification | Source |

| Chemical Formula | H₂¹⁵N¹³C(¹⁵NH)¹⁵NH(¹³CH₂)₃¹³CH(¹⁵NH₂)¹³CO₂H · HCl | [5] |

| CAS Number | 202468-25-5 | [5][6][9] |

| Molecular Weight | ~220.59 g/mol | [5][7] |

| ¹³C Isotopic Enrichment | ≥ 99 atom % | [5][7][10] |

| ¹⁵N Isotopic Enrichment | ≥ 99 atom % | [5][7][10] |

| Chemical Purity | ≥ 95-98% | [5][7] |

| Appearance | White to off-white solid/powder | [11] |

Part 2: Quantifying Isotopic Purity: Methodologies and Protocols

The utility of L-Arginine-¹³C₆,¹⁵N₄ is directly proportional to its isotopic enrichment. Incomplete labeling can introduce significant errors in quantification. Therefore, independent verification of enrichment is a cornerstone of rigorous research.

Isotopic Enrichment vs. Species Abundance: A Critical Distinction

It is crucial to understand the difference between these two terms:

-

Isotopic Enrichment: This refers to the percentage of a specific isotope at a given atomic position in a molecule. For instance, "99 atom % ¹³C" means that at any given carbon position, there is a 99% probability of it being a ¹³C atom.[12]

-

Species Abundance: This is the percentage of molecules that have a specific, complete isotopic composition. Due to the probabilistic nature of labeling, a sample with 99.5% ¹³C enrichment will not contain 99.5% fully labeled molecules. It will contain a predictable distribution of isotopologues (e.g., molecules with five ¹³C atoms and one ¹²C atom).[12]

High isotopic enrichment (>99%) is essential to ensure that the vast majority of the molecular population is the fully labeled species, minimizing signal overlap with lighter isotopologues and simplifying data analysis.

Core Analytical Methodologies: A Comparative Overview

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques for verifying isotopic enrichment. Each offers distinct advantages.

| Technique | Principle | Strengths | Limitations |

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge (m/z) ratio.[13] | High sensitivity (requires less material), directly measures mass shift, provides isotopic distribution pattern.[14][15] | Provides an overall enrichment value; does not inherently confirm the specific location of labels without tandem MS.[15] |

| NMR Spectroscopy | Probes the magnetic properties of atomic nuclei (e.g., ¹³C, ¹⁵N).[16] | Unambiguously confirms the location of isotopic labels, provides structural integrity information.[17] | Lower sensitivity (requires more material), indirect measurement of enrichment based on signal presence/absence and coupling patterns.[18] |

Mass Spectrometry (MS) for Enrichment Analysis

High-resolution mass spectrometry (HR-MS), particularly with technologies like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap, is the preferred method for this analysis.[13][14] A mass accuracy of 1 ppm or better is often required to distinguish the correct combination of ¹³C and ¹⁵N enrichment.[13]

Caption: High-Resolution Mass Spectrometry workflow for enrichment analysis.

-

Sample Preparation: Dissolve a small amount of L-Arginine-¹³C₆,¹⁵N₄ HCl in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid) to a concentration of approximately 10-100 µg/mL.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.[14] Set up a direct infusion method using an electrospray ionization (ESI) source operating in positive ion mode.

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 150-250) at a high resolution (e.g., >100,000).

-

Data Analysis:

-

Identify the monoisotopic peak for the fully labeled arginine ([M+H]⁺ ≈ 185.13 m/z).

-

Examine the isotopic cluster. The M+0 peak should be the most abundant. The presence of significant M-1, M-2, etc., peaks would indicate incomplete labeling.

-

Calculate the enrichment by comparing the intensity of the fully labeled peak to the sum of intensities of all arginine-related isotopologues. The natural abundance of isotopes in the unlabeled compound should be subtracted for precise calculation.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful complementary technique that not only confirms enrichment but also verifies the structural integrity of the molecule and the precise location of the labels. For L-Arginine-¹³C₆,¹⁵N₄, one would primarily use ¹³C and ¹⁵N NMR, or advanced ¹H NMR experiments.[17][18]

Caption: NMR Spectroscopy workflow for enrichment and structural validation.

-

Sample Preparation: Dissolve 5-10 mg of the labeled arginine in ~0.5 mL of a deuterated solvent (e.g., D₂O) in an NMR tube.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For a fully labeled sample, you should observe six distinct signals corresponding to the six carbon atoms. The absence of signals at the chemical shifts for natural abundance arginine confirms high ¹³C enrichment.

-

¹⁵N NMR Acquisition: Acquire an ¹⁵N NMR spectrum. This is often done using a 2D ¹H-¹⁵N correlation experiment (like HSQC) for better sensitivity. The spectrum should show correlations for all four nitrogen atoms.

-

Data Analysis:

-

Confirm the presence of the expected number of signals in both ¹³C and ¹⁵N spectra.

-

Compare the observed chemical shifts to reference spectra of L-Arginine to confirm that the molecular structure is correct.[11]

-

The extremely low intensity or absence of signals corresponding to ¹²C or ¹⁴N species is a qualitative but powerful confirmation of high isotopic enrichment.

-

Part 3: Field-Proven Applications and Critical Considerations

The Gold Standard Application: SILAC in Quantitative Proteomics

SILAC is a powerful technique that uses stable isotope-labeled amino acids to create an internal standard for every protein identified, enabling highly accurate quantification.[8]

-

Labeling: Two cell populations are grown in culture. One ("light") is grown in normal medium, while the other ("heavy") is grown in medium where a standard amino acid (e.g., L-Arginine) is replaced with its heavy isotopic counterpart (L-Arginine-¹³C₆,¹⁵N₄).[6]

-

Mixing: After several cell divisions to ensure complete incorporation of the heavy amino acid, the two cell populations are mixed, typically at a 1:1 ratio.

-

Processing: The combined sample is then processed—cells are lysed, proteins are extracted and digested (usually with trypsin).

-

MS Analysis: The resulting peptide mixture is analyzed by LC-MS/MS. Each arginine-containing peptide will appear as a pair of signals (a doublet), one "light" and one "heavy," separated by the mass difference of the label (10 Da for Arg-10).

-

Quantification: The relative abundance of a protein between the two original samples is determined by the ratio of the MS signal intensities of the light and heavy peptide pairs.

Caption: The core workflow of a SILAC quantitative proteomics experiment.

The high isotopic enrichment of L-Arginine-¹³C₆,¹⁵N₄ is non-negotiable in SILAC. An enrichment of >99% ensures that the "heavy" peptide signal is a sharp, single peak, allowing for clean separation from the "light" peak and preventing ratio compression artifacts that would skew quantification.

The "Arginine Conversion Problem": A Critical Challenge

A significant pitfall in using labeled arginine, especially in organisms like yeast, is the "arginine conversion problem."[20] Arginine is not metabolically inert and can be catabolized into other amino acids, most notably proline, but also glutamate and glutamine.[21]

When L-Arginine-¹³C₆,¹⁵N₄ is used, the heavy isotopes can be transferred to these other amino acids. This leads to two major issues:

-

Compromised Quantification: If a peptide from the "light" sample contains a proline that has been inadvertently labeled with heavy isotopes, its mass will shift, interfering with the analysis of other peptides and corrupting quantification.[20]

-

Complex Spectra: The appearance of heavy labels in multiple amino acids complicates the mass spectra, making peptide identification and data analysis significantly more difficult.[21]

The primary cause of this conversion is the enzyme arginase. Research has shown that this problem can be effectively managed:

-

Genetic Deletion: In model organisms like the fission yeast Schizosaccharomyces pombe, deleting the genes that encode for arginase (e.g., car1+ and aru1+) has been shown to prevent the metabolic conversion of arginine and enable clean SILAC experiments using Arg-10.[21]

-

Inhibitors: In systems where genetic modification is not feasible, the use of arginase inhibitors can be explored, though this adds another layer of experimental complexity.

-

Alternative Labels: If arginine conversion cannot be prevented, using only labeled lysine (e.g., ¹³C₆,¹⁵N₂-Lysine) may be a more robust, albeit less comprehensive, strategy as lysine is metabolically more stable.

Part 4: Ensuring Trustworthiness: Quality Control and Validation

Scientific integrity demands that researchers do not blindly trust supplier specifications. In-house verification is a critical step for any experiment where quantitative accuracy is key.

-

Supplier Specifications vs. In-House Verification: The Certificate of Analysis (CoA) provided by the supplier is a starting point. However, storage conditions and handling can potentially affect the material. A quick verification by direct infusion MS before committing to a large-scale, time-consuming experiment is a prudent and cost-effective quality control measure.

-

The Role of Isotopic Reference Materials: For the highest level of accuracy, especially in method validation, the use of certified isotopic reference materials from standards bodies like the National Institute of Standards and Technology (NIST) is recommended.[22] These materials provide a benchmark against which in-house measurements can be validated.

-

A Framework for Method Validation: A complete methodology for validating isotopic analyses by mass spectrometry should be employed.[23] This involves evaluating metrics such as the isotopic working range, accuracy, and precision of isotopologue measurements to identify and mitigate sources of analytical bias.[23]

Conclusion

L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride is more than a reagent; it is an enabler of precise quantitative biology. Its effective use, however, hinges on a thorough understanding of its properties and the analytical rigor applied to its verification. By embracing the principles of high-resolution analysis, being cognizant of potential metabolic pitfalls like arginine conversion, and implementing robust quality control, researchers can unlock the full potential of this powerful tool. The insights gained from a well-executed SILAC or metabolic tracing experiment can redefine our understanding of the proteome and its dynamic response to stimuli, disease, and therapeutic intervention.

References

-

Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024). ACS Publications. Available at: [Link]

-